
2-(Furan-2-ylmethylamino)-4-(3-nitroanilino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Furan-2-ylmethylamino)-4-(3-nitroanilino)-4-oxobutanoic acid, also known as FNAOB, is a synthetic compound that has been extensively studied for its potential applications in the field of scientific research. FNAOB is a small molecule inhibitor of the enzyme human kynurenine aminotransferase II (KAT II), which plays a crucial role in the metabolism of the amino acid tryptophan. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Cyclization
Research on compounds structurally related to 2-(Furan-2-ylmethylamino)-4-(3-nitroanilino)-4-oxobutanoic acid has led to the development of methods for the synthesis of substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids. These compounds undergo intramolecular cyclization to form N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides with potential anti-inflammatory activities (Igidov et al., 2022). Further exploration in the chemistry of these compounds includes the reaction of substituted 4-oxobutanoic acids and 3H-furan-2-ones with 1,3-binucleophiles, leading to the formation of different fused tricyclic systems (Grinev et al., 2017).
Biological Activities
The structural framework of this compound and its analogues have been explored for various biological activities. Notably, some derivatives have shown pronounced anti-inflammatory properties, while others have been tested for their analgesic activities. This illustrates the potential of these compounds in developing new therapeutic agents (Igidov et al., 2022).
Antimicrobial Activities
The search for new antimicrobial agents has led to the synthesis and characterization of organotin(IV) carboxylates derived from Schiff bases related to this compound. These complexes have shown significant in vitro antimicrobial activity against a range of pathogens, highlighting their potential as novel antimicrobial agents (Dias et al., 2015).
Antitubercular Agents
The structure of this compound and its derivatives has also been explored for antitubercular activity. A series of compounds have been synthesized and screened, showing moderate to good inhibition activity against Mycobacterium tuberculosis, suggesting their potential role in tuberculosis treatment (Rajpurohit et al., 2019).
Material Science Applications
In the field of material science, the furan ring, a component of the compound of interest, has been utilized in the synthesis of novel polymers. These polymers exhibit electroactive properties and have potential applications in electronic devices, showcasing the versatility of furan derivatives in material science (Baldwin et al., 2008).
Eigenschaften
IUPAC Name |
2-(furan-2-ylmethylamino)-4-(3-nitroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6/c19-14(17-10-3-1-4-11(7-10)18(22)23)8-13(15(20)21)16-9-12-5-2-6-24-12/h1-7,13,16H,8-9H2,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXPNBIDKBOPNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CC(C(=O)O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


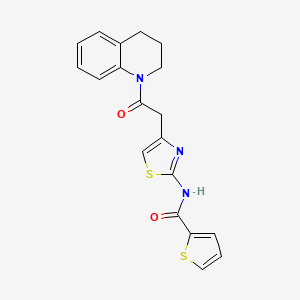
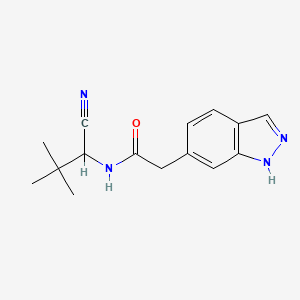
![3-(3,5-Dimethylphenyl)-6-(pyridin-3-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2635673.png)

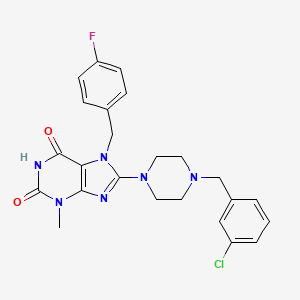
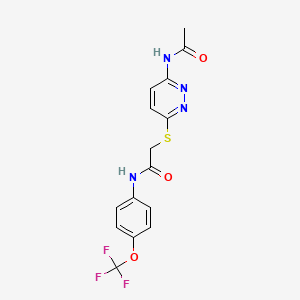

![2-[(R)-2-Pyrrolidinyl]indan-2-ol](/img/structure/B2635681.png)
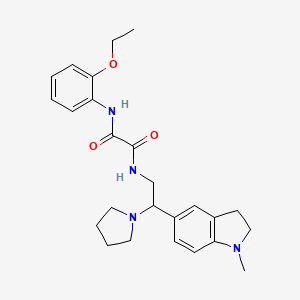

![1-(2-Methylphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2635685.png)

![3-allyl-2-((2-(2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2635689.png)